

Key characteristics of Ethyl 3-methoxyphenylacetate as a chemical intermediate

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Compound of Interest

Compound Name: Ethyl 3-methoxyphenylacetate

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The Versatile Intermediate: A Technical Guide to Ethyl 3-Methoxyphenylacetate

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired molecular complexity and purity. Among the myriad of available building blocks, **Ethyl 3-methoxyphenylacetate** has emerged as a key intermediate, valued for its versatile reactivity and strategic placement of functional groups. This technical guide provides an in-depth exploration of the core characteristics of **Ethyl 3-methoxyphenylacetate**, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Physicochemical Profile of Ethyl 3-Methoxyphenylacetate

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. **Ethyl 3-methoxyphenylacetate** is a colorless to light yellow liquid, and its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	35553-92-5	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Boiling Point	109-110 °C at 1 mmHg	[3]
Density	1.062 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.5045-1.5085 @ 20°C	[4]
Flash Point	109-110°C at 1mm	[1]
Appearance	Colorless to light yellow liquid	[1]
IUPAC Name	ethyl 2-(3-methoxyphenyl)acetate	[4]

Synthesis of Ethyl 3-Methoxyphenylacetate: The Fischer-Speier Esterification

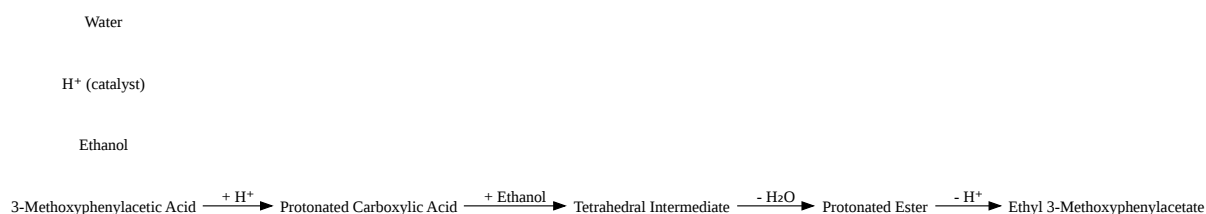
The most common and industrially scalable method for the synthesis of **Ethyl 3-methoxyphenylacetate** is the Fischer-Speier esterification of 3-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

- **Protonation of the Carbonyl Oxygen:** The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
- **Nucleophilic Attack by the Alcohol:** The oxygen atom of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
- Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.



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Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Ethyl 3-methoxyphenylacetate** via Fischer esterification.

Materials:

- 3-Methoxyphenylacetic acid
- Absolute ethanol
- Concentrated sulfuric acid

- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Dichloromethane

Procedure:

- To a solution of 3-methoxyphenylacetic acid in a sufficient volume of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The residue is then diluted with ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **Ethyl 3-methoxyphenylacetate**.
- The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Ethyl 3-Methoxyphenylacetate as a Key Chemical Intermediate

The strategic positioning of the methoxy and ethyl ester functionalities makes **Ethyl 3-methoxyphenylacetate** a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

Role in the Synthesis of Opioid Analgesics

The 3-methoxyphenyl moiety is a common structural feature in a number of synthetic opioids. While direct evidence for the use of **Ethyl 3-methoxyphenylacetate** is not extensively documented in publicly available literature for blockbuster drugs, its structural similarity to key precursors suggests its potential utility. For instance, the core of the potent analgesic Tapentadol contains a 3-hydroxyphenyl group, which can be derived from a 3-methoxyphenyl precursor through demethylation in the final steps of the synthesis. The ethyl acetate group can be a handle for various chemical transformations to build the rest of the molecule.

Application in the Synthesis of Cardiovascular and Anti-Inflammatory Agents

The methoxyphenyl group is also present in a range of cardiovascular and anti-inflammatory drugs. The ester functionality of **Ethyl 3-methoxyphenylacetate** allows for reactions such as alkylation at the alpha-carbon or reduction to the corresponding alcohol, providing pathways to a diverse array of target molecules. For example, derivatives of phenylacetic acid are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs).

Spectroscopic Characterization

The identity and purity of **Ethyl 3-methoxyphenylacetate** are confirmed through various spectroscopic techniques. While a comprehensive set of spectra for this specific compound is not readily available in public databases, data from its isomers and closely related compounds provide a strong basis for its characterization.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the carbonyl group, and a series of multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, the methylene carbon, and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹),

C-O stretching bands, and bands associated with the aromatic ring.

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol), along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 3-methoxyphenylacetate**. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Ethyl 3-methoxyphenylacetate is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its straightforward synthesis via Fischer esterification, combined with the reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

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